molecular formula C18H15N9 B13917789 BG dimer

BG dimer

Cat. No.: B13917789
M. Wt: 357.4 g/mol
InChI Key: RUSRQFRWEGAZDY-UHFFFAOYSA-N
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Description

BG dimer, also known as benzoguanamine dimer, is a molecular dimer organic luminogen with aggregation-induced emission properties. It is derived from benzoguanamine, a compound that is widely used in the production of melamine resins. This compound exhibits unique photoluminescent properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BG dimer involves the melt-phase condensation of benzoguanamine at high temperatures ranging from 370°C to 410°C. This process results in the formation of this compound with distinct aggregation-induced emission properties . The reaction conditions are relatively straightforward, involving the heating of benzoguanamine in the absence of solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors to ensure consistent and efficient production. The crude reaction products are then purified using techniques such as column chromatography and preparative thin-layer chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

BG dimer undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted BG dimers with different functional groups .

Scientific Research Applications

BG dimer has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BG Dimer

This compound is unique due to its high photoluminescent efficiency and distinct aggregation-induced emission properties. Unlike its monomeric form, this compound shows enhanced emission upon aggregation, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C18H15N9

Molecular Weight

357.4 g/mol

IUPAC Name

2-N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)-6-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H15N9/c19-15-21-13(11-7-3-1-4-8-11)23-17(25-15)27-18-24-14(22-16(20)26-18)12-9-5-2-6-10-12/h1-10H,(H5,19,20,21,22,23,24,25,26,27)

InChI Key

RUSRQFRWEGAZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=NC(=NC(=N3)N)C4=CC=CC=C4)N

Origin of Product

United States

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